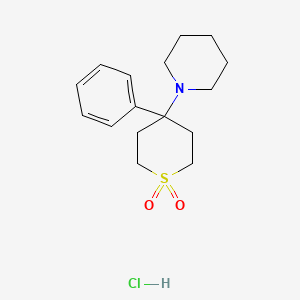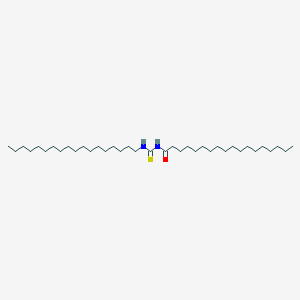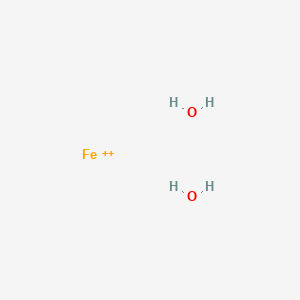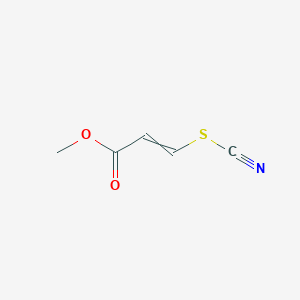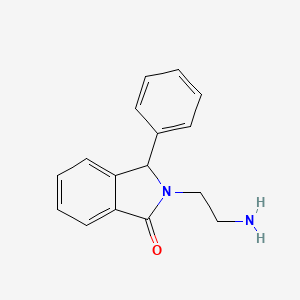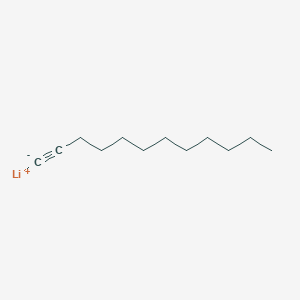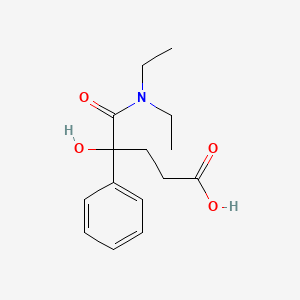
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine is a complex organic compound that contains a unique combination of functional groups, including a nitro group, an aziridine ring, and a dioxaphosphinan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine typically involves multiple steps, starting with the preparation of the dioxaphosphinan ring. This can be achieved through the reaction of ethylphosphonic dichloride with a suitable diol under controlled conditions. The nitro group is introduced via nitration, and the aziridine ring is formed through the reaction of an appropriate amine with an epoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce a variety of aziridine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as flame retardants or plasticizers.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the aziridine ring can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-N-(5-methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-3-piperidinamine
- 2-Ethyl-1-(5-methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine
Uniqueness
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
20934-10-5 |
|---|---|
Fórmula molecular |
C8H15N2O5P |
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
5-ethyl-2-(2-methylaziridin-1-yl)-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C8H15N2O5P/c1-3-8(10(11)12)5-14-16(13,15-6-8)9-4-7(9)2/h7H,3-6H2,1-2H3 |
Clave InChI |
AIGOQINEWULJSA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COP(=O)(OC1)N2CC2C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



